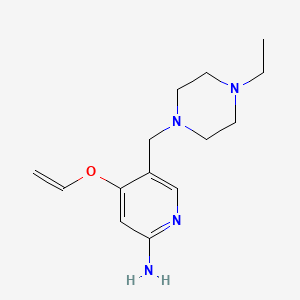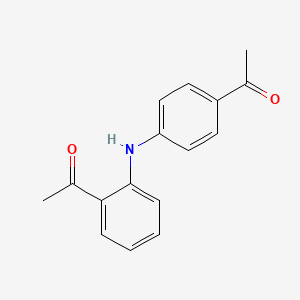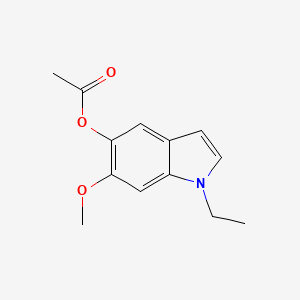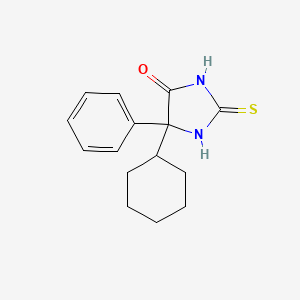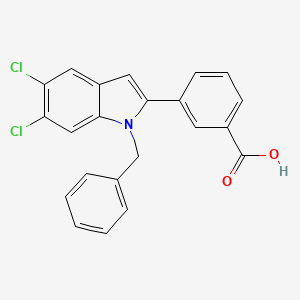
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, two chlorine atoms, and a benzoic acid moiety attached to an indole ring, making it a molecule of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole intermediate can then be further functionalized to introduce the benzyl and dichloro groups.
For the specific synthesis of this compound, the following steps can be employed:
Preparation of 5,6-dichloroindole: This can be achieved by chlorination of indole using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Benzylation: The 5,6-dichloroindole can be benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the indole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole ring .
科学研究应用
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
相似化合物的比较
Similar Compounds
3-(1H-Indol-5-yl)benzoic acid: Similar structure but lacks the benzyl and dichloro groups.
N-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)acetamide: Similar indole core with different functional groups.
5,6-Dichloroindole-2-carboxylic acid: Similar indole core with a carboxylic acid group at a different position.
Uniqueness
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid is unique due to the presence of both benzyl and dichloro groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
835595-10-3 |
|---|---|
分子式 |
C22H15Cl2NO2 |
分子量 |
396.3 g/mol |
IUPAC 名称 |
3-(1-benzyl-5,6-dichloroindol-2-yl)benzoic acid |
InChI |
InChI=1S/C22H15Cl2NO2/c23-18-10-17-11-20(15-7-4-8-16(9-15)22(26)27)25(21(17)12-19(18)24)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
InChI 键 |
SHJONTSNFXLMPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=CC3=CC(=C(C=C32)Cl)Cl)C4=CC(=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


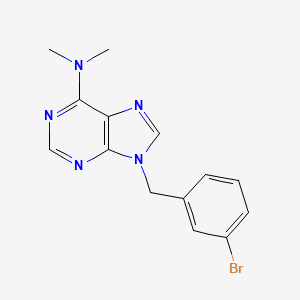
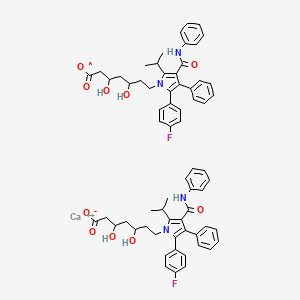
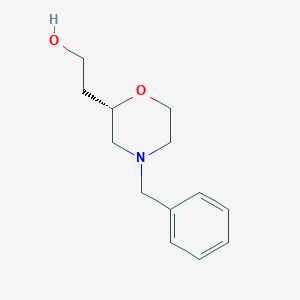

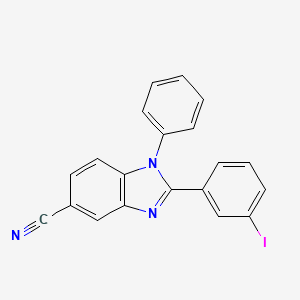

![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
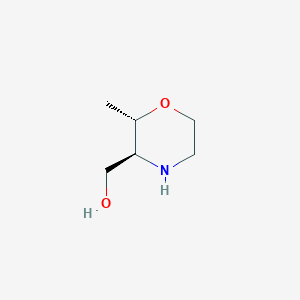
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
